molecular formula C18H15N3O B2939152 N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 344934-43-6

N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B2939152
CAS No.: 344934-43-6
M. Wt: 289.338
InChI Key: UYMQMFQASGMZKF-RGEXLXHISA-N
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Description

Chemical Structure and Properties
N'-[(1Z)-Phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide (CAS: 358984-41-5) is a Schiff base derivative of benzohydrazide with a pyrrole substituent at the 2-position of the benzene ring and a phenylmethylidene group at the hydrazide nitrogen. Its molecular formula is C₁₉H₁₇N₃O, with a molecular weight of 303.4 g/mol and a purity of ≥95% . The compound is synthesized via condensation reactions between substituted benzohydrazides and aldehydes, as reported in analogous studies .

Properties

IUPAC Name

N-[(Z)-benzylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(20-19-14-15-8-2-1-3-9-15)16-10-4-5-11-17(16)21-12-6-7-13-21/h1-14H,(H,20,22)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMQMFQASGMZKF-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 2-(1H-pyrrol-1-yl)benzohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolyl Benzohydrazide Derivatives

a) 4-(1H-Pyrrol-1-yl)-N’-(2-(substituted phenoxy)acetyl)benzohydrazides (3a-j)
  • Synthesis: Derived from 4-pyrrol-1-yl benzoic acid hydrazide and substituted phenoxy acetic acids using coupling agents like HBTU .
  • Structural Variations: Substituents include methyl, chloro, and nitro groups on the phenoxy ring.
  • Compound 5a (4-(2,5-dimethylpyrrol-1-yl)-N’-(2-phenylacetyl)benzohydrazide): Acts as a dual inhibitor of enoyl-ACP reductase and DHFR enzymes, relevant for antibacterial applications .
b) N'-[(1Z)-(2/3-Methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
  • Key Differences : Methyl substitution on the phenyl ring (ortho or meta positions) alters steric and electronic properties.

Halogen-Substituted Benzohydrazides

a) 2-Iodo-N’-[(1E)-Substituted Phenylmethylidene]benzohydrazides
  • Synthesis : Condensation of 2-iodo benzohydrazide with aromatic aldehydes in glacial acetic acid .
  • Biological Activity :
    • Antimicrobial : Compounds with electron-withdrawing groups (e.g., nitro, chloro) show MIC values of 200–400 µg/mL against E. coli and S. aureus .
    • Analgesic/Anti-inflammatory : Derivatives like 2-Iodo-N’-(4-chlorobenzylidene)benzohydrazide reduce inflammation by 60–70% in rat paw edema models .
b) N’-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-tosylpropan-2-ylidene)benzohydrazide (16b)
  • Activity : Demonstrates antimycobacterial activity (MIC: 3.12 µg/mL) and low cytotoxicity (IC₅₀ > 100 µg/mL) .

Coumarin and Indole Hybrids

  • Example : (E)-4-chloro-N’-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide.
  • Anti-leishmanial Activity : IC₅₀ values of 21.5 µM, attributed to hybrid pharmacophores enhancing target affinity .

Comparative Analysis of Key Properties

Table 1: Structural and Activity Comparison

Compound Class Substituents Key Activities (IC₅₀/MIC) Reference
Target Compound Phenylmethylidene, pyrrole Not explicitly reported*
Pyrrolyl Benzohydrazides (3d) 2,4-Dimethylphenoxy Anti-tubercular (1.6 µg/mL)
2-Iodo Derivatives 4-Chlorophenyl Antimicrobial (200–400 µg/mL)
Coumarin-Indole Hybrids 4-Chloro, coumarin-oxypropyl Anti-leishmanial (21.5 µM)
Sulfonyl Hydrazides (16b) Tosyl, 4-chlorophenyl Antimycobacterial (3.12 µg/mL)

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., methyl) : Enhance metabolic stability but may reduce solubility .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Improve target binding via dipole interactions, critical for enzyme inhibition (e.g., DHFR) .
  • Hybridization Strategies : Coupling with coumarin or indole moieties broadens biological spectra by engaging multiple targets .

Biological Activity

N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}

This structure features a hydrazone linkage (C=N) which is critical for its biological activity.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of hydrazones, particularly against various bacterial strains and fungi. For instance, a study on hydrazone derivatives indicated that compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives were noted to be as low as 4 µM for M. tuberculosis .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameTarget OrganismMIC (µM)
N'-[(1Z)-phenylmethylidene]-...Mycobacterium tuberculosis4
N'-(4-Chlorobenzylidene)-...M. kansasii16
N'-(5-Chloro-2-hydroxybenzylidene)Staphylococcus aureus≤0.49

2. Anticancer Activity

Hydrazones have also been evaluated for their anticancer potential. A review highlighted that various hydrazone derivatives demonstrated cytotoxic effects against different cancer cell lines. For example, certain derivatives showed significant inhibition of cell proliferation in breast and colon cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
N'-[(1Z)-phenylmethylidene]-...MCF-7 (breast cancer)10
N'-(4-Chlorobenzylidene)-...HT-29 (colon cancer)15

3. Anti-inflammatory Activity

Research has indicated that hydrazones can exhibit anti-inflammatory effects, which are vital in treating various inflammatory diseases. Studies have shown that these compounds can reduce paw edema in animal models, indicating potential therapeutic applications .

Case Study: Anti-inflammatory Effects

In a controlled study involving albino rats, the administration of hydrazone derivatives resulted in a significant reduction in paw thickness compared to control groups, demonstrating their efficacy in managing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many hydrazones act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Immune Response: By influencing cytokine production, hydrazones may modulate inflammatory responses.

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